molecular formula C5H10ClN3 B1422659 N,1-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1333842-76-4

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1422659
M. Wt: 147.6 g/mol
InChI Key: HZRJQVSBPMJLCA-UHFFFAOYSA-N
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Description

“N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C5H10ClN3 . It is used in various chemical reactions and has several biological activities .


Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” can be represented by the InChI code 1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-pyrazol-4-amine hydrochloride” is a powder at room temperature . Its molecular weight is 147.61 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Self-Organization Processes in Cu2+ Complexes

  • Study: "Influence of the chain length and metal : ligand ratio on the self-organization processes of Cu2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles" (Alberto Lopera et al., 2020).
  • Application: This research describes macrocycles formed by the reaction of 1H-3,5-bis(chloromethyl)pyrazole, which involves N,1-dimethyl-1H-pyrazol-4-amine hydrochloride, showing its role in the formation of dimeric binuclear Cu2+ complexes and their self-assembly processes. These findings contribute to understanding the behavior of these complexes in various chemical environments (Alberto Lopera et al., 2020).

Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands

  • Study: "Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands in a Superbasic Medium" (A. Potapov et al., 2007).
  • Application: Demonstrates the preparation of flexible ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine using a procedure that includes the reaction of pyrazoles with various compounds, indicating the versatility of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride in ligand synthesis (A. Potapov et al., 2007).

Corrosion Inhibition in Mild Steel

  • Study: "TWO DIPODAL PYRIDIN-PYRAZOL DERIVATIVES AS EFFICIENT INHIBITORS OF MILD STEEL CORROSION IN HCL SOLUTION — PART I: ELECTROCHEMICAL STUDY" (M. Cissé et al., 2011).
  • Application: Research on pyridin-pyrazol derivatives, including compounds related to N,1-dimethyl-1H-pyrazol-4-amine hydrochloride, reveals their effectiveness as corrosion inhibitors for mild steel in hydrochloric solutions, highlighting their potential in industrial applications (M. Cissé et al., 2011).

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

  • Study: "l-Proline-catalyzed three-component domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines" (P. Gunasekaran et al., 2014).
  • Application: This study showcases the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from reactions involving N,1-dimethyl-1H-pyrazol-4-amine hydrochloride, demonstrating its utility in creating complex molecular structures useful in various chemical and pharmaceutical research (P. Gunasekaran et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

N,1-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJQVSBPMJLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN(N=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1333842-76-4
Record name N,1-dimethyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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